molecular formula C26H25N3O3 B2864750 2-(4-ethoxyphenyl)-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 903330-08-5

2-(4-ethoxyphenyl)-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No.: B2864750
CAS No.: 903330-08-5
M. Wt: 427.504
InChI Key: SVLQIJMXVAXQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of quinazolinone derivatives synthesized for their pharmacological importance. Research has shown that these compounds have significant analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) highlighted the synthesis of novel quinazolinyl acetamides, including similar compounds, investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, a specific derivative showed potent analgesic and anti-inflammatory activities, suggesting its potential as a therapeutic agent with mild ulcerogenic potential compared to traditional NSAIDs like aspirin (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Comparative Metabolism Studies

Another aspect of scientific research involving this compound class includes comparative metabolism studies. Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Although the compound is not a herbicide, the structural similarities with chloroacetamide herbicides underline the significance of understanding its metabolic pathways, potential bioactivation, and resultant biological effects. This research provides insights into the metabolic differences between species and the role of cytochrome P450 enzymes in the biotransformation of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Antimicrobial and Antioxidant Potential

Research into the structural aspects and properties of related compounds, such as salt and inclusion compounds of amide-containing derivatives, reveals their potential for antimicrobial and antioxidant applications. For instance, Karmakar et al. (2007) explored the structural properties of amide-containing isoquinoline derivatives and their interaction with mineral acids. These compounds exhibited enhanced fluorescence emissions and potential antimicrobial activities, suggesting their utility in developing new therapeutic agents (Karmakar, Sarma, & Baruah, 2007).

Anticancer Research

A significant application of this compound class is in anticancer research. Riadi et al. (2021) described the synthesis and cytotoxic evaluation of a derivative against various human cancer cell lines. The compound exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making it a promising candidate for anticancer therapy (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-4-32-21-12-9-19(10-13-21)16-25(30)28-23-14-11-20(15-17(23)2)29-18(3)27-24-8-6-5-7-22(24)26(29)31/h5-15H,4,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLQIJMXVAXQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.